molecular formula C22H12ClN5OS B11092052 7-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-4-(furan-2-yl)-2H-pyrazolo[3,4-d]pyridazine

7-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-4-(furan-2-yl)-2H-pyrazolo[3,4-d]pyridazine

Cat. No.: B11092052
M. Wt: 429.9 g/mol
InChI Key: YTIKAHVMOWHXHV-UHFFFAOYSA-N
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Description

2-[2-(4-CHLOROPHENYL)-4-(2-FURYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE is a complex heterocyclic compound that features a combination of pyrazole, pyridazine, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-CHLOROPHENYL)-4-(2-FURYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-CHLOROPHENYL)-4-(2-FURYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[2-(4-CHLOROPHENYL)-4-(2-FURYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLOROPHENYL)-4-(2-FURYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, pyridazine, and benzothiazole moieties, such as:

Uniqueness

What sets 2-[2-(4-CHLOROPHENYL)-4-(2-FURYL)-2H-PYRAZOLO[3,4-D]PYRIDAZIN-7-YL]-1,3-BENZOTHIAZOLE apart is its unique combination of three different heterocyclic systems, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C22H12ClN5OS

Molecular Weight

429.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-(furan-2-yl)pyrazolo[3,4-d]pyridazin-7-yl]-1,3-benzothiazole

InChI

InChI=1S/C22H12ClN5OS/c23-13-7-9-14(10-8-13)28-12-15-19(17-5-3-11-29-17)25-26-21(20(15)27-28)22-24-16-4-1-2-6-18(16)30-22/h1-12H

InChI Key

YTIKAHVMOWHXHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NN=C(C4=CN(N=C43)C5=CC=C(C=C5)Cl)C6=CC=CO6

Origin of Product

United States

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